1-Bromo-2,3-dimethyl-5-nitrobenzene

Descripción

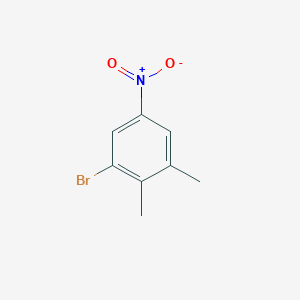

1-Bromo-2,3-dimethyl-5-nitrobenzene (CAS: 22162-22-7) is a brominated aromatic compound with a molecular formula of C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . It features a benzene ring substituted with bromine at position 1, methyl groups at positions 2 and 3, and a nitro group at position 5. This compound is typically stored under dry conditions at room temperature due to its stability .

Propiedades

IUPAC Name |

1-bromo-2,3-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPUAFNNWHOYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293509 | |

| Record name | 1-Bromo-2,3-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22162-22-7 | |

| Record name | 1-Bromo-2,3-dimethyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22162-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

1-Bromo-2,3-dimethyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 1,2-dimethyl-4-nitrobenzene using bromine and aluminum chloride as a catalyst . The reaction is typically carried out in dichloromethane at low temperatures (0°C) and then gradually warmed to 40°C over 48 hours . The resulting product is purified through column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.

Análisis De Reacciones Químicas

1-Bromo-2,3-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common reagents used in these reactions include bromine, aluminum chloride, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Bromo-2,3-dimethyl-5-nitrobenzene is utilized in several key areas:

Chemistry

- Synthesis Intermediate : It serves as an intermediate in the synthesis of complex organic molecules. This includes its role in electrophilic aromatic substitution reactions, where it can participate in further chemical transformations to create more intricate compounds.

Biology

- Enzyme Interactions : The compound has been identified as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for drug-drug interactions and metabolic pathways.

- Biological Activity : It exhibits antimicrobial properties and has been studied for its effects on various pathogens. Research indicates that it can inhibit microbial growth effectively at specific concentrations.

Medicine

- Drug Development : Due to its structural characteristics and biological activity, this compound is explored as a lead compound in drug development. Its interactions with biological macromolecules may lead to the design of new therapeutic agents.

Industry

- Production of Dyes and Pigments : The compound is employed in the production of dyes and pigments used in textiles and other materials, leveraging its chemical properties to create vibrant colors.

The biological activity parameters for this compound are summarized below:

| Property | Value |

|---|---|

| Bioavailability Score | 0.55 |

| Log S (ESOL) | -3.57 |

| Solubility | 0.0623 mg/ml |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

These parameters indicate moderate bioavailability and solubility, which are critical for pharmacokinetic properties.

Case Studies and Research Findings

Several studies have investigated the effects and potential applications of this compound:

- Antimicrobial Activity : Laboratory studies have shown that this compound can effectively inhibit the growth of various pathogens at specific concentrations.

- Toxicological Assessments : Toxicological profiles indicate that high concentrations may adversely affect liver function and other organ systems, necessitating further research into long-term effects.

- Drug Development Potential : Ongoing research is exploring its use as a lead compound in pharmacology due to its interactions with cytochrome P450 enzymes.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2,3-dimethyl-5-nitrobenzene involves electrophilic aromatic substitution reactions. The bromine atom and nitro group influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, while the bromine atom can be readily replaced by other nucleophiles .

Comparación Con Compuestos Similares

Structural Analogues and Similarity Scores

Key structural analogues include:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Substituents |

|---|---|---|---|---|

| 1-Bromo-2-methyl-4-nitrobenzene | 7745-93-9 | C₇H₆BrNO₂ | 0.91 | Br (1), CH₃ (2), NO₂ (4) |

| 5-Bromo-1,2-dimethyl-3-nitrobenzene | 18873-95-5 | C₈H₈BrNO₂ | N/A | Br (5), CH₃ (1,2), NO₂ (3) |

| 1-Bromo-3-methoxy-5-nitrobenzene | 16618-67-0 | C₇H₆BrNO₃ | 0.95 | Br (1), OCH₃ (3), NO₂ (5) |

| 1-Bromo-3-methyl-5-nitrobenzene | 52488-28-5 | C₇H₆BrNO₂ | N/A | Br (1), CH₃ (3), NO₂ (5) |

| 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene | 62606-15-9 | C₇H₆BrNO₃S | N/A | Br (1), SO₂CH₃ (3), NO₂ (5) |

Notes:

Physical and Chemical Properties

- Molecular Weight : The target compound (230.06 g/mol) is heavier than 1-bromo-3-methyl-5-nitrobenzene (216.03 g/mol) due to the additional methyl group .

- Boiling Points : While direct data for the target compound is unavailable, analogues like 1-bromo-3-methoxy-5-nitrobenzene (CAS 16618-67-0) exhibit lower volatility due to polar methoxy groups compared to methyl substituents .

- Solubility : Nitro and bromo groups generally reduce solubility in polar solvents; methyl groups may slightly enhance lipophilicity .

Reactivity in Cross-Coupling Reactions

- Electronic Effects : The nitro group is a strong electron-withdrawing meta-director, while methyl groups donate electrons weakly. This combination may deactivate the ring toward electrophilic substitution but enhance stability in radical reactions .

- Methoxysulfonyl Analogue : 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene (CAS 62606-15-9) is more electron-deficient due to the sulfonyl group, favoring nucleophilic aromatic substitution over cross-coupling .

Actividad Biológica

1-Bromo-2,3-dimethyl-5-nitrobenzene (CAS No. 22162-22-7) is an organic compound notable for its complex interactions with biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential applications in drug development, and relevant case studies.

The molecular formula of this compound is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. The compound features a bromine atom, two methyl groups, and a nitro group attached to a benzene ring, contributing to its unique chemical properties and reactivity. Its logP value indicates significant lipophilicity, which suggests good membrane permeability and bioavailability in biological systems .

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through the following mechanisms:

- Enzyme Interactions : The compound has been identified as a substrate for certain cytochrome P450 enzymes, which play crucial roles in drug metabolism. This interaction suggests that it may influence the metabolism of other drugs and compounds.

- Electrophilic Aromatic Substitution : The presence of the bromine and nitro groups allows the compound to participate in electrophilic aromatic substitution reactions. This property can lead to modifications of biological macromolecules such as proteins and nucleic acids .

- Reactive Metabolite Formation : Nitro compounds often undergo reduction reactions, generating reactive intermediates that can interact with cellular components, potentially leading to enzyme inhibition or activation and alterations in gene expression .

Biological Activity Data

The following table summarizes key biological activity parameters for this compound:

| Property | Value |

|---|---|

| Bioavailability Score | 0.55 |

| Log S (ESOL) | -3.57 |

| Solubility | 0.0623 mg/ml |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

These parameters indicate moderate bioavailability and solubility, which are important for its pharmacokinetic properties .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : In laboratory settings, the compound has shown potential antimicrobial properties against various pathogens. Research indicates that at specific concentrations, it can inhibit microbial growth effectively.

- Toxicological Assessments : Toxicological profiles suggest that exposure to high concentrations may lead to adverse effects on liver function and other organ systems. Studies have highlighted the need for further research into its long-term effects and mechanisms of toxicity .

- Drug Development Potential : Due to its unique structural features and biological activity, this compound is being explored as a potential lead compound in drug development. Its interactions with cytochrome P450 enzymes make it a candidate for further pharmacological studies aimed at understanding drug-drug interactions.

Q & A

Q. What strategies mitigate by-product formation during nitration/bromination steps?

- Methodology : For nitration, use controlled stoichiometry (1.1 eq HNO₃) and low temperatures (0–10°C) to prevent di-nitration. During bromination, add Br₂ dropwise and monitor with in-situ IR to halt at mono-substitution. Quench excess reagents with Na₂S₂O₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.